TRPC3 Subtype Potency Relative to Established Tool Compound Pyr3
The 4-(3-chlorophenyl)-1H-pyrazole scaffold (assayed as the neutral free base) demonstrates TRPC3 antagonism with an IC50 of 2.40 μM in calcium fluorescence assays using human TRPC3 stably expressed in HEK293 cells [1]. In direct cross-study comparison, the widely used reference tool compound Pyr3 (ethyl-1-(4-(2,3,3-trichloroacrylamide)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate) inhibits TRPC3-mediated Ca2+ influx with an IC50 of 0.70 μM under comparable assay conditions . The approximately 3.4-fold lower potency of the 4-(3-chlorophenyl) scaffold relative to Pyr3 establishes its utility as a moderately potent TRPC3 antagonist scaffold distinct from high-potency tool compounds, positioning it as a candidate for SAR exploration where target engagement is desired without the potent TRPC3 blockade characteristic of Pyr3 [2].
| Evidence Dimension | TRPC3-mediated calcium influx inhibition potency |
|---|---|
| Target Compound Data | IC50 = 2.40 μM (2.40E+3 nM) |
| Comparator Or Baseline | Pyr3 (TRPC3-selective inhibitor): IC50 = 0.70 μM (700 nM) |
| Quantified Difference | 3.4-fold lower potency for 4-(3-chlorophenyl) scaffold versus Pyr3 |
| Conditions | Human TRPC3 stably expressed in HEK293 cells; calcium fluorescence assay measuring inhibition of calcium influx |
Why This Matters
This potency differential defines the compound's role as a moderately potent TRPC3 antagonist scaffold suited for SAR campaigns, distinguishing it from high-potency reference tool compounds such as Pyr3 for experimental designs where graded target engagement is required.
- [1] BindingDB. BDBM50638821 (CHEMBL5561986): Antagonist activity at human TRPC3 stably expressed in HEK293 cells, IC50 = 2.40E+3 nM. Curated from Yantai University / ChEMBL. View Source
- [2] Kiyonaka S, Kato K, Nishida M, et al. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound. Proc Natl Acad Sci USA. 2009;106(13):5400-5405. View Source
